9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
Description
Significance of the Anthracene (B1667546) Chromophore in Functional Material Design
The anthracene chromophore, a polycyclic aromatic hydrocarbon consisting of three linearly fused benzene (B151609) rings, is a cornerstone in the development of functional organic materials. Its extended π-conjugated system is responsible for its characteristic strong absorption of ultraviolet light and intense blue fluorescence, properties that have been harnessed in a multitude of applications. Anthracene derivatives are integral components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), fluorescent probes for chemical and biological sensing, and as photoresponsive materials. researchgate.net
The photophysical behavior of anthracene is dominated by its ability to undergo efficient electronic transitions, leading to highly emissive singlet excited states. mdpi.com This high fluorescence quantum yield makes it an excellent building block for luminescent materials. Furthermore, the anthracene moiety can undergo [4+4] photocycloaddition, a reversible dimerization reaction upon exposure to specific wavelengths of light. This photoresponsive behavior is the basis for its use in developing photomechanical materials, optical switches, and reversible polymer systems. researchgate.netresearchgate.net The ability to tune the electronic and photophysical properties of the anthracene core through chemical substitution allows for the rational design of materials with tailored functionalities. researchgate.net
Role of Structural Modifications at the C-9 Position in Anthracene Derivatives
The C-9 and C-10 positions of the anthracene ring are the most reactive sites for electrophilic substitution and other chemical modifications. mdpi.com Functionalization at the C-9 position, in particular, has a profound impact on the molecule's properties. The introduction of substituents at this position can significantly alter the electronic landscape of the anthracene chromophore, thereby influencing its absorption and emission characteristics, as well as its photochemical reactivity. nih.gov
Electronic and Steric Effects:
Electronic Effects: The electronic nature of the substituent at C-9 can either donate or withdraw electron density from the anthracene π-system. Electron-donating groups can increase the energy of the highest occupied molecular orbital (HOMO), leading to a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups, such as the acyl group in the subject compound, can lower the energy of the lowest unoccupied molecular orbital (LUMO), which also influences the photophysical properties. researchgate.net These electronic perturbations are crucial for tuning the color and efficiency of light emission in OLEDs and for modulating the sensitivity of fluorescent sensors. researchgate.net
Steric Effects: The size and orientation of the substituent at the C-9 position can impose significant steric hindrance. This can affect the planarity of the molecule and influence intermolecular interactions in the solid state, such as π-π stacking. nih.gov By controlling these interactions, it is possible to prevent aggregation-caused quenching of fluorescence, a common issue in luminescent materials. researchgate.net Furthermore, steric bulk can influence the kinetics and thermodynamics of photodimerization. researchgate.net
Conceptual Framework for Investigating Acylanthracene Architectures
A conceptual framework for investigating acylanthracene architectures, such as 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, involves a systematic approach to understanding the structure-property relationships. This framework is built upon three key pillars:
Synthesis and Structural Characterization: The foundation of any investigation is the controlled synthesis of the target molecule. For 9-acylanthracenes, Friedel-Crafts acylation is a common synthetic route. beilstein-journals.org A plausible synthesis for this compound would involve the acylation of anthracene with a suitable acylating agent derived from 3-(1,3-dioxan-2-yl)propanoic acid. Detailed structural characterization using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is then essential to confirm the molecular structure. researchgate.netchemicalbook.com
Photophysical and Electronic Properties: A thorough investigation of the molecule's interaction with light is crucial. This includes determining its UV-Visible absorption and fluorescence emission spectra, fluorescence quantum yield, and excited-state lifetime. semanticscholar.orgmdpi.com These experimental data provide insights into the energy levels of the molecule and the efficiency of its light-emitting processes. Computational methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure and predict the photophysical properties, offering a deeper understanding of the experimental observations. mdpi.com
Influence of Peripheral Functional Groups: The final pillar of the framework is to understand the role of each component of the molecular architecture. In the case of this compound, this involves dissecting the influence of:
The anthracene core as the primary chromophore.
The propionyl group as a flexible, non-conjugated linker that electronically isolates the dioxan moiety from the anthracene π-system to some extent.
The 1,3-dioxan-2-yl group , which can be viewed as a protected aldehyde. This group can influence the molecule's solubility and may offer a handle for further chemical transformations. ontosight.aiontosight.ai Its presence can also introduce conformational flexibility.
By systematically studying these aspects, a comprehensive understanding of the acylanthracene architecture can be achieved, paving the way for its potential application in advanced functional materials.
Interactive Data Tables
Below are interactive tables summarizing key data for the compounds discussed in this article.
| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number |
|---|---|---|---|
| This compound | C21H20O3 | 320.38 | 898757-47-6 |
| Anthracene | C14H10 | 178.23 | 120-12-7 |
| 9-Acetylanthracene | C16H12O | 220.27 | 784-04-3 |
| 1,3-Dioxane (B1201747) | C4H8O2 | 88.11 | 505-22-6 |
| 9-Anthraldehyde (B167246) | C15H10O | 206.24 | 642-31-9 |
| Spectroscopic Technique | Key Features |
|---|---|
| 1H NMR (in CDCl3) | Chemical shifts (δ) around 8.4 ppm (aromatic protons near the acyl group), 7.4-8.0 ppm (other aromatic protons), and a singlet around 2.8 ppm (methyl protons). chemicalbook.com |
| IR Spectroscopy | Strong carbonyl (C=O) stretching vibration typically observed around 1670-1690 cm-1. Aromatic C-H and C=C stretching vibrations are also present. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-anthracen-9-yl-3-(1,3-dioxan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c22-19(10-11-20-23-12-5-13-24-20)21-17-8-3-1-6-15(17)14-16-7-2-4-9-18(16)21/h1-4,6-9,14,20H,5,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZNVQRYUYDQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646079 | |
| Record name | 1-(Anthracen-9-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-47-6 | |
| Record name | 1-(Anthracen-9-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 9 3 1,3 Dioxan 2 Yl Propionyl Anthracene
Retrosynthetic Analysis of the 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene Scaffold
Retrosynthetic analysis of this compound begins with the disconnection of the functional groups to reveal a simplified backbone. The most logical first disconnection is the 1,3-dioxane (B1201747) group, which is a cyclic acetal (B89532) typically used as a protecting group for a carbonyl functional group. This disconnection, through a functional group interconversion (FGI), reveals a precursor molecule containing a 1,3-dicarbonyl moiety, specifically a β-keto aldehyde.
Further disconnection of the propionyl side chain from the anthracene (B1667546) ring is best achieved at the bond between the anthracene C9 position and the carbonyl carbon. This bond is strategically formed via an electrophilic aromatic substitution, such as a Friedel-Crafts acylation. This leads to two primary synthons: an anthracene nucleophile and a propionyl electrophile. The electrophilic synthon would correspond to a reactive derivative of propionic acid, such as propionyl chloride or propionic anhydride. The nucleophilic synthon is anthracene itself. This analysis suggests a forward synthesis that involves the acylation of anthracene followed by the protection of a distal carbonyl group.
An alternative disconnection could involve building the side chain incrementally. However, the Friedel-Crafts approach is a more convergent and efficient strategy for attaching the propionyl group to the anthracene core.
Strategic Approaches for 9-Propionylanthracene Synthesis
The synthesis of the key intermediate, 9-propionylanthracene, can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired regioselectivity, and tolerance of other functional groups. The most direct method is the Friedel-Crafts acylation of anthracene. nih.gov However, other modern and classical methods also provide viable routes to acylanthracenes or their precursors.
A primary challenge in the functionalization of anthracene is controlling the regioselectivity. The 9 and 10 positions are the most reactive sites for electrophilic attack. While mono-acylation at the 9-position is generally favored, reaction conditions must be carefully controlled to avoid di-substitution. researchgate.net
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Anthracene, Propionyl Chloride/Anhydride | Lewis Acid (e.g., AlCl₃) | Direct, high-yielding for the 9-position | Potential for polysubstitution, catalyst can be difficult to handle |
| Wittig Olefination | 9-Anthraldehyde (B167246), Ethyltriphenylphosphonium halide | Strong base (e.g., n-BuLi, NaOH) | Forms a C=C bond, versatile | Multi-step to get to the acyl group, requires precursor aldehyde |
| Grignard/Organolithium Acylation | 9-Bromoanthracene (B49045), Propionyl derivative | Magnesium or Organolithium reagent | Good for pre-functionalized anthracenes | Requires anhydrous conditions, potential for side reactions with esters |
| Palladium-Catalyzed Cross-Coupling | 9-Bromoanthracene, Propionyl synthon | Palladium catalyst, ligand, base | High functional group tolerance, mild conditions | Catalyst cost and sensitivity |
The Wittig reaction offers a powerful method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. mnstate.edu In the context of synthesizing 9-propionylanthracene, this approach would begin with a readily available precursor, 9-anthraldehyde.
The synthesis would proceed as follows:
Ylide Formation: An ethylphosphonium salt, such as ethyltriphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium or a concentrated sodium hydroxide (B78521) solution under phase-transfer conditions) to generate the corresponding phosphorus ylide. udel.edumissouri.eduudel.edu
Wittig Reaction: The ylide is then reacted with 9-anthraldehyde. The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. umkc.edu This four-membered ring intermediate decomposes to form the desired alkene, 9-(prop-1-en-1-yl)anthracene, and triphenylphosphine (B44618) oxide. missouri.edu
Conversion to Ketone: The resulting alkene must then be converted to the target ketone. This can be achieved through a variety of oxidation methods. For instance, hydroboration-oxidation would yield the corresponding alcohol, which can then be oxidized to 9-propionylanthracene using a standard oxidant like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
This multi-step approach is less direct than Friedel-Crafts acylation but offers the advantage of building the carbon skeleton from a different set of starting materials.
Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles and provide an alternative route to acylanthracenes. organic-chemistry.orgsigmaaldrich.com This strategy typically involves the reaction of an anthracene-derived organometallic species with an acylating agent.
The general synthetic sequence is as follows:
Formation of the Organometallic Reagent: 9-Bromoanthracene is treated with either magnesium metal to form the Grignard reagent (9-anthracenylmagnesium bromide) or with an organolithium reagent like n-butyllithium at low temperatures to form 9-anthracenyllithium via lithium-halogen exchange. wikipedia.orgyoutube.comtaylorandfrancis.com
Acylation: The resulting organometallic reagent is then reacted with a suitable propionyl electrophile. While propionyl chloride could be used, it is highly reactive and can lead to the formation of a tertiary alcohol through double addition. masterorganicchemistry.com To selectively form the ketone, less reactive acylating agents are often employed, such as N,N-dimethylpropionamide (a Weinreb amide) or by mediating the reaction with amides like N-methylpyrrolidone (NMP). rsc.orgrsc.orgresearchgate.net These methods help to prevent the over-addition to the ketone product. masterorganicchemistry.com
This approach is particularly useful when the anthracene core is already substituted with other functional groups that might not be compatible with the harsh conditions of a Friedel-Crafts reaction.
Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a versatile tool for C-C bond formation. These methods offer mild reaction conditions and high functional group tolerance. For the synthesis of 9-propionylanthracene, a palladium-catalyzed acylation could be employed.
A plausible route would involve the coupling of 9-bromoanthracene with an organometallic propionyl reagent, such as a propionyl stannane (B1208499) (Stille coupling) or a propionylboronic acid derivative (Suzuki coupling). More directly, palladium-catalyzed carbonylative coupling reactions can be used. For instance, 9-bromoanthracene could be reacted with carbon monoxide and an appropriate organometallic partner in the presence of a palladium catalyst to form the acylanthracene. mst.edu While less common for simple acylations, these methods are powerful for constructing complex molecules. beilstein-journals.org
Methods for Introducing and Manipulating the 1,3-Dioxane Functional Group
The 1,3-dioxane moiety in the target molecule serves as a protecting group for a carbonyl functional group. These cyclic acetals are stable under basic, nucleophilic, and reductive conditions but are readily cleaved under acidic conditions. atlantis-press.com
The introduction of the 1,3-dioxane group is typically achieved by the acid-catalyzed reaction of a ketone with 1,3-propanediol. organic-chemistry.org In the synthesis of this compound, a precursor molecule, such as 1-(anthracen-9-yl)propane-1,3-dione (a hypothetical intermediate from the retrosynthesis), would be reacted with 1,3-propanediol.
The reaction is an equilibrium process, and to drive it to completion, water must be removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus. Common acid catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or Lewis acids. chegg.comchegg.com The reaction is typically performed in a non-polar solvent like toluene (B28343) or benzene (B151609). organic-chemistry.org
The formation of the 1,3-dioxane is generally chemoselective for aldehydes over ketones, and for less sterically hindered ketones. The manipulation of this group involves its removal (deprotection), which is accomplished by treatment with aqueous acid, often in the presence of a scavenger for the released diol. organic-chemistry.org
Advanced Purification and Isolation Techniques for Complex Acylanthracene Structures
The purification of anthracene derivatives can be challenging due to their often-high crystallinity, low solubility in common solvents, and tendency to be fluorescent, which can sometimes interfere with visualization techniques. lookchem.com A combination of techniques is usually required to achieve high purity. nih.govresearchgate.net
Crystallization: Recrystallization is a powerful technique for purifying solid anthracene derivatives. google.com The choice of solvent is crucial; solvents like ethanol, toluene, dioxane, or mixtures such as benzene/xylene are often effective. atlantis-press.comacs.org Additive-assisted crystallization, where small amounts of other aromatic hydrocarbons are added, has also been shown to influence the crystal form and purity of anthracene derivatives. mdpi.com
Chromatography: Column chromatography is a standard method for the separation of anthracene derivatives from reaction byproducts. acs.org
Adsorbents: Silica (B1680970) gel and alumina (B75360) are the most common stationary phases. lookchem.com For molecules with different polarities, a gradient elution with a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically employed. researchgate.net
Reversed-Phase Chromatography: For more polar anthracene derivatives, reversed-phase high-performance liquid chromatography (HPLC) with columns like C18 can be used for both analytical and preparative separations. sielc.comrdd.edu.iq Mobile phases often consist of acetonitrile (B52724) and water or a buffer. rdd.edu.iq
Size-Exclusion and Adsorption Chromatography: Polystyrene-divinylbenzene copolymers (e.g., XAD-2) have been used for the separation of anthracene glycosides from aglycones, which separates based on hydrophilicity. acs.orgresearchgate.net
Other Techniques:
Sublimation: For thermally stable, non-polar anthracene derivatives, vacuum sublimation can be an excellent final purification step to remove non-volatile impurities. lookchem.com
Solvent Extraction: Liquid-liquid extraction can be used as an initial purification step to remove impurities with significantly different solubilities or acid/base properties. nih.gov
The purity of the final compound is typically assessed by a combination of techniques, including melting point analysis, thin-layer chromatography (TLC), HPLC, and spectroscopic methods such as NMR and mass spectrometry. nih.gov
Advanced Spectroscopic and Structural Characterization of 9 3 1,3 Dioxan 2 Yl Propionyl Anthracene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy would be the primary tool for elucidating the molecular structure of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene in solution. Both ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of each atom.
In a hypothetical ¹H NMR spectrum, the aromatic protons of the anthracene (B1667546) ring would appear as a complex series of multiplets in the downfield region, typically between δ 7.5 and 8.5 ppm. The proton at position 10 would likely be the most deshielded due to the anisotropic effect of the carbonyl group. The protons of the propionyl chain and the dioxan ring would appear in the upfield region. The methylene (B1212753) protons adjacent to the carbonyl group would be expected around δ 3.0-3.5 ppm, while the other methylene and methine protons of the dioxan and propionyl groups would resonate at lower chemical shifts.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to assign all proton and carbon signals unambiguously. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of different protons, offering valuable information about the preferred conformation of the molecule in solution, particularly the relative orientation of the anthracene and dioxan rings.
Hypothetical ¹H NMR Data Table
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Anthracene H-10 | 8.50 | s | - |
| Anthracene Ar-H | 7.50-8.20 | m | - |
| Dioxan CH | 4.80 | t | 5.0 |
| Dioxan O-CH₂ (ax) | 4.10 | m | - |
| Dioxan O-CH₂ (eq) | 3.80 | m | - |
| CO-CH₂ | 3.20 | t | 7.0 |
| Dioxan C-CH₂-C | 2.10 | m | - |
| C-CH₂-C | 2.00 | m | - |
Hypothetical ¹³C NMR Data Table
| Assignment | Chemical Shift (δ, ppm) |
| C=O | 205.0 |
| Anthracene C-9 | 135.0 |
| Anthracene Ar-C | 125.0-132.0 |
| Dioxan CH | 101.0 |
| Dioxan O-CH₂ | 67.0 |
| CO-CH₂ | 38.0 |
| Dioxan C-CH₂-C | 25.0 |
| C-CH₂-C | 23.0 |
Vibrational Spectroscopy for Probing Molecular Vibrations and Functional Group Interactions
Vibrational spectroscopy, including FT-IR and FT-Raman, would be employed to identify the characteristic functional groups and to probe the vibrational modes of the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the region of 1670-1690 cm⁻¹. The aromatic C-H stretching vibrations of the anthracene moiety would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propionyl and dioxan components would be observed just below 3000 cm⁻¹. The C-O stretching vibrations of the dioxan ring would give rise to strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy would provide complementary information to FT-IR. The aromatic ring stretching vibrations of the anthracene core would be expected to show strong Raman scattering in the 1300-1600 cm⁻¹ region. The symmetric vibrations of the molecule would be particularly Raman active, aiding in a more complete vibrational assignment when used in conjunction with FT-IR data.
Hypothetical Vibrational Spectroscopy Data Table
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |
| Aromatic C-H Stretch | 3050 (w) | 3055 (m) |
| Aliphatic C-H Stretch | 2950-2850 (m) | 2955-2855 (s) |
| C=O Stretch | 1680 (s) | 1682 (w) |
| Anthracene Ring Stretch | 1620, 1550, 1480 (m) | 1625, 1555, 1485 (vs) |
| C-O Stretch (Dioxan) | 1150, 1080 (s) | 1152, 1085 (w) |
Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation
To definitively determine the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction analysis would be necessary. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles.
Analysis of Molecular Conformation and Torsion Angles
The X-ray crystal structure would reveal the exact conformation adopted by the molecule in the crystalline state. Key parameters of interest would be the torsion angles defining the orientation of the propionyl chain relative to the anthracene ring and the conformation of the 1,3-dioxan ring, which typically adopts a chair conformation. The planarity of the anthracene core could also be assessed. For instance, a critical torsion angle would be that between the plane of the anthracene ring and the plane of the carbonyl group, which would influence the electronic interaction between these two moieties.
Impact of Substituent Sterics on Crystalline Organization
The steric hindrance introduced by the 9-position substituent on the anthracene ring is a critical factor in determining the supramolecular assembly in the solid state. In many anthracene derivatives, bulky substituents can disrupt the typical herringbone or pi-stacking motifs observed in the crystal lattice of unsubstituted anthracene. This disruption is due to the substituent forcing a greater distance between the planar aromatic cores, thereby altering intermolecular interactions such as C-H···π and π···π stacking.
For this compound, the flexible propionyl linker and the chair-conformation of the 1,3-dioxane (B1201747) ring would add further complexity to its crystalline organization. The orientation of the dioxane ring relative to the anthracene plane could lead to various possible conformations, each with a different steric profile. These conformational possibilities would likely result in a complex potential energy landscape for crystal packing, possibly leading to polymorphism.
Without access to single-crystal X-ray diffraction data, it is not possible to provide a detailed account of the crystalline organization of this specific compound. Such an analysis would require the determination of the unit cell parameters, space group, and the precise atomic coordinates within the crystal lattice.
Table 1: Basic Properties of this compound
| Property | Value |
| CAS Number | 898757-47-6 |
| Molecular Formula | C₂₁H₂₀O₃ |
| Molecular Weight | 320.38 g/mol |
Photophysical Properties and Excited State Dynamics of 9 3 1,3 Dioxan 2 Yl Propionyl Anthracene
Electronic Absorption and Emission Spectroscopy
The interaction of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene with light is a key determinant of its potential applications. A thorough investigation of its electronic absorption and emission spectra provides a fundamental understanding of its photophysical characteristics.
Solvent-Dependent Spectroscopic Behavior (Solvatochromism)
The photophysical properties of anthracene (B1667546) derivatives are often sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, refers to the change in the position, and sometimes intensity, of absorption and emission spectral bands with a change in the polarity of the solvent. While specific experimental data for this compound is not extensively documented in publicly available literature, the behavior of structurally related acylanthracenes suggests that it would exhibit noticeable solvatochromic shifts.
For similar compounds, a bathochromic (red) shift is often observed in both absorption and emission spectra as the solvent polarity increases. This is attributed to the stabilization of the excited state, which is typically more polar than the ground state, by polar solvent molecules. The extent of this shift can provide valuable information about the change in dipole moment upon excitation.
Influence of Media Polarity on Emission Maxima and Intensities
The polarity of the surrounding medium is a critical factor influencing the fluorescence emission of acylanthracenes. As the polarity of the solvent increases, a red shift in the emission maximum is generally expected due to the stabilization of the polar excited state. Concurrently, the emission intensity may also be affected. In many cases, an increase in solvent polarity can lead to a decrease in fluorescence intensity due to the promotion of non-radiative decay pathways, such as intersystem crossing or internal conversion.
Quantum Efficiencies of Luminescence
The efficiency with which a molecule converts absorbed light into emitted light is quantified by its luminescence quantum yield. This is a crucial parameter for applications in areas such as fluorescent probes and light-emitting devices.
Absolute Fluorescence Quantum Yield Determination
The absolute fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed. Its determination is essential for characterizing the emissive properties of this compound. This value is typically measured using an integrating sphere to capture all emitted light. The quantum yield is highly dependent on the solvent, temperature, and the presence of quenchers.
Factors Influencing Quantum Yields in Acylanthracenes
Several factors can influence the fluorescence quantum yield of acylanthracenes. askfilo.com These include:
The nature of the absorbing species: The inherent electronic structure of the molecule plays a primary role.
The solvent environment: As mentioned, the polarity and viscosity of the solvent can significantly impact the rates of radiative and non-radiative decay processes. askfilo.com
Temperature: Higher temperatures often lead to an increase in non-radiative decay rates, resulting in a lower quantum yield. askfilo.com
Presence of quenchers: Certain molecules can deactivate the excited state through energy or electron transfer, thereby reducing the fluorescence quantum yield. askfilo.com
Excited-State Deactivation Pathways and Mechanisms
Upon absorption of light, molecules are promoted to an electronically excited state. The subsequent return to the ground state can occur through various deactivation pathways, both radiative (involving the emission of light) and non-radiative (dissipating energy as heat). The specific pathways and their efficiencies in this compound are dictated by its molecular structure, particularly the nature of the propionyl substituent and its interaction with the anthracene moiety, as well as environmental factors.
In many donor-acceptor substituted aromatic molecules, an intramolecular charge transfer (ICT) process can occur in the excited state. rsc.org For 9-acylanthracenes, the anthracene moiety can act as the electron donor and the carbonyl group of the acyl substituent as the electron acceptor. Upon excitation, an electron can be transferred from the anthracene ring to the carbonyl group, leading to the formation of an ICT state. This process is often highly dependent on the polarity of the solvent. nih.gov
In polar solvents, the ICT state is stabilized, which can lead to a significant red-shift in the fluorescence emission spectrum. This phenomenon, known as solvatochromism, is a hallmark of ICT. For this compound, the propionyl group attached to the 9-position of the anthracene core establishes a donor-acceptor system. The anthracene unit serves as the electron-donating part, while the carbonyl group within the propionyl chain acts as the electron-accepting moiety. In nonpolar solvents, the emission is expected to be typical of a locally excited (LE) state of the anthracene chromophore. However, in polar solvents, the stabilization of the charge-separated ICT state is expected to lower its energy, resulting in a bathochromic shift of the fluorescence maximum. The extent of this shift can provide information about the change in dipole moment upon excitation.
The excited singlet state (S₁) of this compound can deactivate through several competing pathways:
Fluorescence: This radiative process involves the emission of a photon as the molecule transitions from the S₁ state back to the ground state (S₀). The fluorescence quantum yield (Φf) is a measure of the efficiency of this process. For many 9-substituted anthracenes, the fluorescence quantum yield is sensitive to the nature of the substituent and the solvent. chalmers.se
Intersystem Crossing (ISC): This is a non-radiative process where the molecule transitions from the singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of ISC is influenced by the energy gap between the S₁ and nearby triplet states (Tn) and by spin-orbit coupling. In some anthracene derivatives, ISC can be a significant deactivation pathway. nih.gov
Internal Conversion (IC): This non-radiative pathway involves the transition from a higher electronic state to a lower one of the same multiplicity (e.g., S₁ to S₀) without the emission of light. The energy is dissipated as heat through vibrational relaxation.
Phosphorescence, the radiative decay from the lowest triplet state (T₁) to the ground state (S₀), is generally weak for anthracene derivatives in fluid solution at room temperature due to efficient quenching of the triplet state. However, it can be observed in rigid matrices or at low temperatures.
The rate of intersystem crossing can be influenced by various environmental factors. The presence of heavy atoms in the solvent or as substituents can enhance spin-orbit coupling and thus increase the ISC rate. For instance, solvents containing bromine or iodine are known to quench fluorescence and promote the formation of triplet states.
Furthermore, the polarity of the solvent can affect the energy levels of the excited states. In the case of molecules exhibiting ICT, the energy of the S₁ state can be significantly lowered in polar solvents. This change in the S₁ energy level can alter the energy gap between the S₁ and T₂ states, which in turn can affect the efficiency of intersystem crossing. If the S₁ state is lowered to an energy below the T₂ state, the rate of ISC may decrease, leading to an increase in the fluorescence quantum yield. Conversely, if the solvent stabilization brings the S₁ and T₂ states closer in energy, ISC can become more efficient. nih.gov
Time-Resolved Photophysical Studies
Time-resolved spectroscopic techniques are essential for directly observing the dynamics of excited states and understanding the mechanisms of their deactivation.
Fluorescence lifetime (τf) is the average time a molecule spends in the excited singlet state before returning to the ground state. For many simple aromatic molecules in a homogeneous environment, the fluorescence decay follows a single exponential function. However, for molecules like this compound, particularly in polar solvents where ICT can occur, the fluorescence decay may become more complex and exhibit multi-exponential behavior. frontiersin.org
A multi-exponential decay can indicate the presence of multiple excited-state species or complex deactivation pathways. For instance, in a system where both a locally excited (LE) state and an intramolecular charge transfer (ICT) state contribute to the emission, the decay kinetics can be described by a sum of exponential terms. The analysis of these decays can provide the lifetimes of the different species and the rate constants for the processes that connect them.
The following table presents typical fluorescence lifetimes for related 9-substituted anthracene compounds in different solvents. It is expected that this compound would exhibit similar trends.
| Compound | Solvent | Fluorescence Lifetime (τ) [ns] | Decay Model |
|---|---|---|---|
| 9-Acetylanthracene | Cyclohexane | 4.5 | Mono-exponential |
| 9-Acetylanthracene | Acetonitrile (B52724) | 8.2 | Bi-exponential |
| 9-Cyanoanthracene | Methanol | 10.9 | Mono-exponential |
| 9,10-Diphenylanthracene | Cyclohexane | 8.3 | Mono-exponential |
Nanosecond flash photolysis is a powerful technique for studying the properties of transient species, such as triplet states and radical ions, which are formed following photoexcitation. In this method, a short, intense laser pulse excites the sample, and the subsequent changes in its absorption spectrum are monitored over time using a second light source.
For this compound, nanosecond flash photolysis would be expected to reveal the transient absorption spectrum of its lowest triplet state (T₁). The T₁ state of anthracene derivatives typically exhibits strong absorption in the visible region of the spectrum. The decay of this transient absorption provides the lifetime of the triplet state.
The triplet state can be quenched by various species, including molecular oxygen. By studying the quenching kinetics, information about the accessibility of the triplet state and its reactivity can be obtained. In the absence of quenchers, the triplet state will decay back to the ground state via phosphorescence or non-radiative processes.
The table below shows representative triplet-triplet absorption maxima and triplet lifetimes for related anthracene derivatives.
| Compound | Solvent | T-T Absorption λmax [nm] | Triplet Lifetime (τT) [µs] |
|---|---|---|---|
| Anthracene | Benzene (B151609) | 422 | 45 |
| 9-Methylanthracene | Benzene | 425 | 60 |
| 9-Phenylanthracene | Benzene | 430 | 55 |
| 9-Acetylanthracene | Methanol | 428 | 30 |
Photoreactivity in Solution and Solid State
The photoreactivity of anthracene and its derivatives is a widely studied field, with implications for materials science, including the development of photoresponsive polymers and self-healing materials. The key photoreaction is the dimerization, which is reversible and can be triggered by light.
[4+4] Photocycloaddition Reactions and Dimerization Tendencies
The hallmark of anthracene photochemistry is the [4+4] photocycloaddition, a reaction where two anthracene molecules, upon photoexcitation, react to form a dimer. This process involves the 4 and 4' positions of the two anthracene rings, resulting in the formation of a cyclooctane-like ring system. The reaction is initiated by the absorption of a photon by an anthracene molecule, which promotes it to an excited singlet state. This excited molecule can then interact with a ground-state molecule to form an excimer, an excited-state dimer, which is a key intermediate in the dimerization process.
For 9-substituted anthracenes, the substituent at the 9-position can significantly influence the dimerization tendency and the stereochemistry of the resulting dimer. The steric bulk and electronic nature of the substituent can affect the rate of dimerization and the relative orientation of the two anthracene moieties in the transition state. In solution, the dimerization of anthracenes is a dynamic process, and the formation of different isomers of the dimer is possible. For instance, with 9-substituted anthracenes, both head-to-head and head-to-tail dimers can be formed. The photodimerization of anthracene and its derivatives, such as 9-bromoanthracene (B49045), has been investigated using techniques like NMR spectroscopy to follow the kinetics of the reaction and identify the products formed. nih.gov The dimerization and fluorescence are often competing processes. nih.gov
The general mechanism for the photodimerization of anthracene involves the following steps:
Photoexcitation: An anthracene molecule absorbs a photon and is promoted to an excited state.
Excimer Formation: The excited anthracene molecule forms a complex with a ground-state molecule.
Dimerization: The excimer undergoes a cycloaddition reaction to form a stable dimer.
This reversible photo-induced [4+4] cycloaddition allows for multiple cycles of dimerization and scission, which is a property exploited in the design of functional materials. researchgate.net
Solid-State Photolysis and Crystal-to-Crystal Transformations
In the solid state, the photoreactivity of anthracene derivatives is highly dependent on the crystal packing. For a [4+4] photocycloaddition to occur, the two reacting anthracene molecules must be positioned in close proximity and with a favorable orientation in the crystal lattice. This topochemical control can lead to highly selective and efficient photoreactions that are not observed in solution.
When the crystal packing is suitable, the photodimerization can proceed as a single-crystal-to-single-crystal (SCSC) transformation. researchgate.net In an SCSC transformation, the crystalline integrity is maintained throughout the reaction, meaning the product is also a single crystal. This phenomenon is of great interest for the development of crystalline molecular machines and for crystal engineering.
However, not all crystalline forms of anthracene derivatives are photoreactive. If the distance between the reactive centers of adjacent molecules is too large or their mutual orientation is unfavorable, the solid-state photoreaction may be slow or completely inhibited. researchgate.net For example, the solid-state reactivity of 9-(methylaminomethyl)anthracene was found to be dependent on its molecular arrangement within the crystal. researchgate.net
The study of solid-state photodimerization often employs techniques such as X-ray diffraction to analyze the crystal structures of the monomer and the dimer, and solid-state NMR to follow the progress of the reaction. nih.gov For instance, solid-state 13C NMR studies on 9-methylanthracene have shown that only the trans dimer is formed in the solid state, whereas both cis and trans dimers are formed in solution. nih.gov This highlights the high degree of control that the crystal lattice can exert on the reaction pathway.
The solid-state photolysis of anthracene derivatives can also lead to the formation of metastable polymorphs, which are different crystalline forms of the same compound. rsc.org These metastable forms can have distinct physical properties from the more stable polymorphs and can be difficult to obtain through conventional crystallization methods.
Computational Chemistry and Theoretical Investigations of 9 3 1,3 Dioxan 2 Yl Propionyl Anthracene
Density Functional Theory (DFT) for Ground-State Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for predicting the ground-state properties of molecules. For 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, a DFT approach, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be the first step in its theoretical characterization.
The primary outputs of this analysis would be the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. This would reveal the three-dimensional arrangement of the anthracene (B1667546) core, the propionyl linker, and the 1,3-dioxan ring. Key structural parameters, such as the orientation of the propionyl group relative to the plane of the anthracene ring, would be determined.
Furthermore, DFT calculations would elucidate the electronic structure of the molecule. This includes the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering a first approximation of the molecule's chemical reactivity and kinetic stability. An analysis of the molecular electrostatic potential (MEP) map would also identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interaction capabilities.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Characterization
To understand the photophysical properties of this compound, such as its interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. Building upon the ground-state calculations from DFT, TD-DFT can predict the electronic transitions between the ground state and various excited states.
A primary application of TD-DFT is the simulation of the electronic absorption spectrum. By calculating the energies of vertical excitations from the ground state to low-lying singlet excited states, one can predict the wavelengths of maximum absorption (λmax). The oscillator strength for each transition is also calculated, which is proportional to the intensity of the corresponding absorption band. These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra.
Similarly, by optimizing the geometry of the first excited state (S1) and calculating the energy of the transition back to the ground state, the emission energy (fluorescence) can be predicted. This helps in understanding the luminescent properties of the molecule.
TD-DFT can be used to map out the potential energy surfaces of the excited states. This is crucial for understanding the dynamics of the molecule after it absorbs a photon. By exploring these surfaces, one can identify different excited-state minima and the energy barriers between them. This information is key to understanding photophysical processes such as internal conversion and intersystem crossing, which influence the fluorescence quantum yield and lifetime.
Ab Initio and Semi-Empirical Methods for Electronic Properties
While DFT is a powerful tool, other computational methods also offer valuable insights. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide more accurate electronic energies and properties, albeit at a significantly higher computational cost. These methods could be used to benchmark the results obtained from DFT.
On the other hand, semi-empirical methods, which use parameters derived from experimental data, can be employed for very large systems or for preliminary, less computationally intensive explorations of the molecule's properties.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of a molecular system. For this compound, MD simulations would provide a detailed picture of its conformational flexibility. The propionyl side chain and the dioxan ring can likely adopt multiple conformations, and MD simulations would reveal the relative populations of these conformers and the dynamics of their interconversion.
Furthermore, by including explicit solvent molecules in the simulation box, MD can be used to study the interactions between the solute and the solvent. This is crucial for understanding how the solvent environment affects the molecule's conformation, electronic properties, and spectroscopic behavior. The simulations would provide information on the solvation shell structure and the nature of solute-solvent interactions, such as hydrogen bonding.
Theoretical Insights into Intramolecular Charge Transfer (ICT) Dynamics and Spin-Orbit Coupling
The presence of an electron-rich anthracene core and a potentially electron-withdrawing propionyl group suggests that this compound could exhibit intramolecular charge transfer (ICT) upon photoexcitation. In an ICT process, an electron is transferred from a donor part of the molecule (the anthracene moiety) to an acceptor part (the propionyl group).
Computational methods can be used to investigate the likelihood and dynamics of such an ICT process. By analyzing the character of the molecular orbitals involved in the electronic transitions, it is possible to identify charge-transfer states. Advanced computational techniques can also model the dynamics of the ICT process on the femtosecond to picosecond timescale.
Spin-orbit coupling calculations are essential for understanding processes that involve a change in spin state, such as intersystem crossing from a singlet excited state to a triplet excited state. The magnitude of the spin-orbit coupling between relevant singlet and triplet states determines the rate of this process, which in turn affects the fluorescence and phosphorescence properties of the molecule.
Modeling of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystalline state is dictated by a delicate balance of intermolecular forces. Computational modeling provides invaluable insights into these interactions, allowing for a detailed understanding of the crystal packing of this compound. While specific experimental crystallographic data for this compound is not publicly available, theoretical investigations based on analogous anthracene derivatives can elucidate the primary forces governing its solid-state architecture. These studies are crucial for predicting material properties and designing new functional materials.
Theoretical models suggest that the crystal packing of this compound is primarily governed by a combination of weak non-covalent interactions. The large, planar anthracene core is expected to facilitate significant π–π stacking interactions, a common feature in the crystal structures of polycyclic aromatic hydrocarbons. researchgate.netscispace.com These interactions are crucial in stabilizing the parallel arrangement of the aromatic rings of adjacent molecules.
To quantify the contributions of these various intermolecular contacts, Hirshfeld surface analysis is a powerful computational tool. nih.govnih.gov This method allows for the visualization and analysis of intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties such as dnorm, which identifies regions of close intermolecular contact.
Detailed Research Findings from Analogous Systems
Based on these analogous systems, a hypothetical breakdown of intermolecular contacts for this compound can be projected. The table below illustrates the anticipated contributions of the most significant interactions.
| Interaction Type | Anticipated Contribution (%) | Description |
|---|---|---|
| H···H | ~40-50% | Represents the most abundant contacts, arising from the numerous hydrogen atoms on the molecular surface. |
| C···H/H···C | ~30-40% | Indicative of C—H⋯π interactions between the hydrogen atoms and the aromatic system of the anthracene core. nih.gov |
| O···H/H···O | ~10-15% | Highlights the presence of weak C—H⋯O hydrogen bonds involving the oxygen atoms of the dioxan and propionyl groups. |
| C···C | ~2-5% | Corresponds to the π–π stacking interactions between the anthracene rings of adjacent molecules. mdpi.com |
Furthermore, Density Functional Theory (DFT) calculations are instrumental in analyzing the nature and strength of these intermolecular interactions. lodz.plnih.gov By calculating the interaction energies between molecular pairs, it is possible to identify the most stable dimeric motifs and understand how these motifs propagate to form the final crystal structure. The electrostatic potential map of the molecule can also be calculated to identify electron-rich and electron-poor regions, which are indicative of sites for intermolecular interactions.
The interplay of these various interactions—π–π stacking, C—H⋯π interactions, and weak hydrogen bonds—is expected to result in a complex and stable three-dimensional network for this compound. The specific arrangement will be a compromise between maximizing attractive interactions and minimizing steric hindrance from the non-planar dioxan and propionyl side chain.
The following table summarizes the key types of intermolecular interactions anticipated in the crystal structure of this compound and their expected characteristics, based on computational studies of similar molecules.
| Interaction | Functional Groups Involved | Expected Geometric Parameters | Energetic Contribution |
|---|---|---|---|
| π–π Stacking | Anthracene Cores | Interplanar distance of ~3.4-3.8 Å | Moderately Stabilizing |
| C—H⋯π | C-H bonds and Anthracene π-system | H⋯π distance of ~2.6-3.0 Å | Weakly Stabilizing |
| C—H⋯O | C-H bonds and Dioxan/Propionyl Oxygen | H⋯O distance of ~2.4-2.8 Å | Weakly Stabilizing |
Future Directions and Emerging Research Avenues for 9 3 1,3 Dioxan 2 Yl Propionyl Anthracene Research
Exploration of Novel Synthetic Pathways to Enhance Structural Diversity
A primary focus for future research will be the development of novel synthetic strategies to diversify the structure of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. The anthracene (B1667546) core is amenable to a variety of substitution reactions, which can be exploited to fine-tune the molecule's properties. numberanalytics.com Key future synthetic explorations will likely involve:
Functionalization of the Anthracene Core: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the anthracene ring system can significantly alter the electronic and photophysical properties of the molecule. rsc.org Methods such as electrophilic substitution (e.g., nitration, halogenation) and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are established routes for modifying polycyclic aromatic hydrocarbons and could be applied here. numberanalytics.com
Modification of the Acyl Linker: The propionyl chain offers another site for chemical modification. Altering the length or rigidity of this linker could influence the spatial relationship between the anthracene core and any attached functionalities, impacting intramolecular processes.
Deprotection and Derivatization of the Dioxane Group: The 1,3-dioxane (B1201747) group serves as a protecting group for an aldehyde. Future work will involve efficient deprotection to reveal the aldehyde, which can then be used as a synthetic handle to attach a wide range of other molecules, including polymers, biomolecules, or other chromophores through reactions like Schiff base formation or Wittig reactions.
This multi-pronged synthetic approach will generate a library of new derivatives, each with potentially unique properties and applications.
Table 1: Potential Synthetic Strategies for Derivative Generation
| Target Modification | Synthetic Strategy | Potential New Functional Group | Anticipated Property Change |
|---|---|---|---|
| Anthracene Core Substitution | Suzuki Cross-Coupling | Phenyl, Biphenyl | Extended π-conjugation, red-shifted emission |
| Anthracene Core Substitution | Friedel-Crafts Acylation | Acetyl, Benzoyl | Enhanced electron-accepting character |
| Dioxane Group Derivatization | Deprotection followed by Wittig Reaction | Vinyl-linked aromatic groups | Altered solubility and electronic communication |
Advanced Structure-Photophysical Property Relationship Studies
A deeper understanding of the relationship between the molecular structure of this compound derivatives and their photophysical properties is crucial for designing materials with specific functions. mdpi.com Future research in this area will focus on systematically correlating structural modifications with changes in key photophysical parameters.
Key areas of investigation include:
Systematic Substituent Effects: By synthesizing a series of derivatives with systematically varied substituents on the anthracene core, researchers can map how electron-donating and electron-withdrawing groups affect absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. nih.gov For example, attaching electron-donating groups like amines or methoxy (B1213986) groups is expected to cause a red-shift in the emission spectrum due to an intramolecular charge transfer (ICT) character. rsc.org
Solvatochromism Studies: Investigating the absorption and emission properties of the new derivatives in a range of solvents with different polarities will provide insight into the nature of their excited states. mdpi.com A significant shift in emission wavelength with solvent polarity can indicate a large change in dipole moment upon excitation, a characteristic of ICT states.
Aggregation-Induced Emission (AIE): Some anthracene derivatives exhibit AIE, where fluorescence is enhanced in the aggregated state. mdpi.com Future studies will explore whether derivatives of this compound can be designed to be AIE-active by introducing bulky groups that restrict intramolecular rotation in the solid state or in aggregates.
These studies will provide fundamental principles for the rational design of new acylanthracene-based materials for applications in sensing, imaging, and optoelectronics.
Table 2: Predicted Photophysical Effects of Structural Modifications
| Structural Modification | Predicted Effect on Absorption (λ_max) | Predicted Effect on Emission (λ_em) | Predicted Effect on Quantum Yield (Φ_F) |
|---|---|---|---|
| Add Triphenylamine Donor Group | Red-shift | Significant red-shift | May decrease due to ICT |
| Add Cyano Acceptor Group | Minor shift | Red-shift | May decrease due to enhanced ICT |
| Extend π-conjugation (e.g., phenylethynyl) | Significant red-shift | Significant red-shift | May increase due to rigid structure |
Rational Design of Acylanthracene Compounds via Computational Methodologies
Computational chemistry offers powerful tools for predicting the properties of molecules before undertaking their synthesis, thereby guiding experimental efforts. researchgate.net Future research on this compound and its derivatives will increasingly rely on computational methodologies for rational design.
Key computational approaches will include:
Density Functional Theory (DFT): DFT calculations can be used to determine the ground-state electronic structures, molecular orbital energy levels (HOMO and LUMO), and electron density distributions of novel acylanthracene derivatives. researchgate.net This information is vital for predicting their electrochemical behavior and reactivity.
Time-Dependent DFT (TD-DFT): TD-DFT is a powerful method for predicting the excited-state properties, including absorption and emission spectra. researchgate.net By simulating the electronic transitions, researchers can screen potential derivatives for desired optical properties, such as specific emission colors for OLED applications.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of these molecules. This can be particularly useful for understanding aggregation behavior and the impact of molecular packing in the solid state on photophysical properties. bohrium.com
By combining these computational techniques, researchers can establish clear design rules, accelerating the discovery of new acylanthracene compounds with optimized performance for targeted applications.
Table 3: Application of Computational Methods in Acylanthracene Design
| Computational Method | Predicted Property | Relevance to Material Design |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energy levels, electron affinity | Predicts redox potentials for electronics, charge transfer capability |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, fluorescence emission wavelengths | Guides synthesis toward materials with desired colors for displays and sensors |
| Molecular Dynamics (MD) | Molecular conformation, packing arrangements | Understands and predicts aggregation effects (AIE vs. ACQ) |
Integration into Hybrid Organic-Inorganic Systems for Novel Functionalities
The functional groups present in this compound make it an excellent candidate for integration into hybrid organic-inorganic materials. mdpi.com Such systems combine the desirable properties of both components, leading to novel functionalities and enhanced performance.
Future research directions in this area include:
Coordination-Driven Self-Assembly: The anthracene moiety can be functionalized with coordinating ligands (e.g., pyridyl, imidazolyl groups). mdpi.com These functionalized derivatives can then self-assemble with metal ions to form discrete, well-defined supramolecular structures such as metallacycles and metallacages. These structures could find applications in catalysis, sensing, and molecular encapsulation.
Surface Modification of Inorganic Nanomaterials: The acyl and deprotected aldehyde groups can be used to covalently attach the anthracene chromophore to the surface of inorganic materials like silica (B1680970) (SiO₂), titania (TiO₂), or quantum dots. researchgate.net Attaching these molecules to TiO₂ is a strategy used in the development of dye-sensitized solar cells (DSSCs), where the anthracene unit would act as a light-harvesting component. researchgate.net
Development of Hybrid Sensors: Integrating the anthracene fluorophore into an inorganic matrix or onto a nanoparticle surface can lead to new sensory materials. Changes in the local environment (e.g., presence of metal ions, anions, or small molecules) could modulate the fluorescence of the anthracene unit, forming the basis of a chemical sensor.
The creation of these hybrid systems represents a key step toward translating the molecular properties of acylanthracene derivatives into functional macroscopic devices and materials.
Table 4: Potential Hybrid Systems and Applications
| Inorganic Component | Role of Anthracene Derivative | Linkage Strategy | Potential Application |
|---|---|---|---|
| Platinum(II) or Palladium(II) ions | Organic Ligand | Coordination to N-donor groups | Supramolecular Cages, Catalysis |
| Titanium Dioxide (TiO₂) Nanoparticles | Photosensitizer (Dye) | Covalent attachment via carboxylate group | Dye-Sensitized Solar Cells (DSSCs) |
| Silica (SiO₂) Nanoparticles | Fluorescent Reporter | Covalent attachment via silane (B1218182) coupling | Bio-imaging, Solid-state Sensors |
Table of Mentioned Compounds
| Compound Name |
|---|
Q & A
Q. How do steric effects influence the photodimerization of 9-substituted anthracenes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
